H-Ser-Pro-OH

Cyclophilin A Peptidyl-prolyl isomerase X-ray crystallography

Generic dipeptide substitution in prolidase assays yields inconsistent data due to differential hydrolysis rates. H-Ser-Pro-OH (CAS 23827-93-2) is the validated substrate for prolinase I/II and fibroblast prolidase. • Hydrolyzed by PD I, PD II, fibroblast prolidase. Note: Aureobacterium prolidase prefers Pro-Hyp. • Essential SPPS block: Ser-Pro motif critical for DRGN-1 antimicrobial function; reversal abolishes activity. • PDB 3CYH (1.90 Å): unique Arg55/water-binding vs. Gly-Pro/His-Pro. ≥95% HPLC. In stock.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 23827-93-2
Cat. No. B1308611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Pro-OH
CAS23827-93-2
SynonymsSer-Pro
seryl-proline
serylproline
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)N)C(=O)O
InChIInChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1
InChIKeyWBAXJMCUFIXCNI-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Pro-OH Core Properties and Procurement


H-Ser-Pro-OH (L-seryl-L-proline, CAS 23827-93-2) is a dipeptide composed of L-serine and L-proline residues [1]. It serves as a substrate for prolinase I (PD I) and prolinase II (PD II) , is obtained as a degradation product of bradykinin by angiotensin-converting enzyme (ACE) [2], and functions as a substrate for skin fibroblast prolidase [3]. The compound is also utilized as a building block in solid-phase peptide synthesis .

Validated substrate for prolinase I, prolinase II, and skin fibroblast prolidase
Defined ACE cleavage product from bradykinin, with reported inhibitory activity on des-Arg9-bradykinin cleavage
Building block for solid-phase peptide synthesis of sequence-dependent bioactive peptides

H-Ser-Pro-OH Substitution Risks


Substituting H-Ser-Pro-OH with other dipeptides such as Pro-Ser, Gly-Pro, or His-Pro is not scientifically equivalent. While the cyclophilin A binding conformation is similar among these dipeptides, substantial differences exist in hydrogen bonding patterns and water binding at the active site [1]. Furthermore, prolidase enzymes exhibit differential hydrolysis rates for aminoacylproline substrates, and the antimicrobial activity of Ser-Pro-containing peptides is highly sequence-dependent, as demonstrated by the complete loss of function when the Ser-Pro sequence is reversed in histone H1-derived peptides [2].

Cyclophilin A binding: distinct Arg55 H-bond and water patterns differ from His-Pro or Gly-Pro, making direct substitution unreliable for structural studies.
Prolidase substrate profile: hydrolysis rates vary among aminoacylprolines; Ser-Pro is recognized but not kinetically equivalent to preferred substrates like Pro-Hyp.
Antimicrobial sequence dependence: reversing Ser-Pro to Pro-Ser abolishes activity in DRGN-1, demonstrating that sequence order, not just composition, is critical.

H-Ser-Pro-OH Evidence Guide


Cyclophilin A Binding Specificity

X-ray crystallography of cyclophilin A complexed with Ser-Pro, His-Pro, and Gly-Pro dipeptides (PDB entries 3CYH, 4CYH, 5CYH) reveals identical overall molecular conformation and binding of the dipeptides, but substantial differences in hydrogen bonding between the carboxyl terminus and Arg55, the side chain conformation of Arg55, and water binding at the active site [1]. These differences imply that dipeptides may not be substrates but competitive inhibitors of peptidyl-prolyl cis-trans isomerases, or that dipeptides are subject to different catalytic mechanisms from tetrapeptides [1].

Cyclophilin A Binding
Head-to-head
Ser-Pro vs His-Pro/Gly-Pro: identical overall conformation, distinct Arg55 hydrogen bonding and active-site water binding (PDB 3CYH, 1.90 Å).
Distinct active-site interactions prevent interchangeable use
Exact energetic differences not quantified
Cyclophilin A Peptidyl-prolyl isomerase X-ray crystallography

Prolidase Hydrolysis Profile

A purified prolidase from Aureobacterium esteraromaticum hydrolyzed aminoacylprolines including Ser-Pro, Thr-Pro, Gly-Pro, Ala-Pro, Ile-Pro, Leu-Pro, and Pro-Pro, as well as Gly-Hyp and Pro-Hyp [1]. The rate of hydrolysis for Pro-Hyp was the highest among the substrates tested, while Ser-Pro served as a recognized substrate in the panel [1].

Prolidase Hydrolysis
Class-level
Ser-Pro hydrolyzed by A. esteraromaticum prolidase; Pro-Hyp shows highest hydrolysis rate among tested aminoacylprolines.
Valid substrate, not kinetically maximal for this prolidase
pH 9.0 optimum; Km/Vmax not reported
Prolidase Enzyme kinetics Dipeptide hydrolysis

Antimicrobial Sequence Specificity

In the Komodo dragon-derived peptide DRGN-1 (a histone H1-derived peptide), reversal of two N-terminal amino acids—specifically the Ser-Pro sequence—caused drastic changes in antimicrobial activity [1]. This demonstrates that the Ser-Pro sequence order, not merely the amino acid composition, is critical for biological function.

Antimicrobial Activity
Class-level
DRGN-1 (N-terminal Ser-Pro) vs reversed Pro-Ser: drastic loss of antimicrobial and anti-biofilm activity against P. aeruginosa and S. aureus.
Ser-Pro sequence order critical for antimicrobial function
Exact MIC fold-change not provided
Antimicrobial peptide Sequence specificity Wound healing

ACE-Mediated Bradykinin Degradation

Bradykinin digestion by angiotensin-converting enzyme (ACE) produces two distinct dipeptides: Ser-Pro and Phe-Arg, alongside the pentapeptide Arg-Pro-Pro-Gly-Phe [1]. ACE cleaves bradykinin at two specific sites, generating Ser-Pro as the C-terminal dipeptide product, distinct from the internal Phe-Arg dipeptide [1]. The Ser-Pro dipeptide itself acts as an inhibitor of des-Arg9-bradykinin cleavage by ACE, with potency ranking: bradykinin > lysyl bradykinin > Ser-Pro >> Phe-Arg > Arg-Pro-Pro-Gly-Phe [1].

ACE Inhibition Rank
Head-to-head
Inhibitory potency on des-Arg9-bradykinin cleavage: bradykinin > lysyl-bradykinin > Ser-Pro >> Phe-Arg > pentapeptide.
Ser-Pro is a bioactive inhibitor, not only a degradation product
Exact IC50 values not reported
Angiotensin-converting enzyme Bradykinin metabolism Dipeptide cleavage products

H-Ser-Pro-OH Application Scenarios


Enzyme Assay Development

H-Ser-Pro-OH is a validated substrate for prolinase I (PD I), prolinase II (PD II), and skin fibroblast prolidase [1]. Researchers developing enzyme activity assays for prolidase should note that while Ser-Pro is hydrolyzed, the enzyme from Aureobacterium esteraromaticum exhibits higher hydrolysis rates for Pro-Hyp, suggesting Ser-Pro is a valid but not kinetically maximal substrate for certain prolidase isoforms [2]. This compound is suitable for comparative substrate specificity studies or when endogenous Ser-Pro cleavage products are being investigated.

Peptide Synthesis

H-Ser-Pro-OH serves as a building block in solid-phase peptide synthesis (SPPS) for constructing bioactive peptides . The Ser-Pro sequence is critical for antimicrobial activity in DRGN-1, where sequence reversal abolishes function [3]. Researchers synthesizing antimicrobial peptides derived from histone H1 or designing sequence-dependent bioactive peptides should specifically procure the H-Ser-Pro-OH building block rather than generic dipeptide alternatives to maintain functional integrity.

Bradykinin Metabolism Research

H-Ser-Pro-OH is a defined cleavage product of bradykinin by ACE and functions as an inhibitor of des-Arg9-bradykinin cleavage [4]. It exhibits intermediate inhibitory potency among kinin metabolites [4]. Researchers studying kinin metabolism or developing ACE activity assays should use authentic H-Ser-Pro-OH as a reference standard to accurately quantify and characterize this specific dipeptide product in experimental systems.

Cyclophilin A-Ligand Interactions

The crystal structure of cyclophilin A complexed with H-Ser-Pro-OH (PDB 3CYH, resolution 1.90 Å) reveals specific hydrogen bonding patterns and water binding at the active site that differ from His-Pro and Gly-Pro complexes despite shared overall conformation [5]. Structural biologists investigating peptidyl-prolyl isomerase mechanisms or developing isomerase inhibitors should select H-Ser-Pro-OH when the specific Arg55 interaction pattern is relevant to their experimental design.

Application
Selection Property
Validation Focus
Enzyme Assay Development
Validated prolidase substrate
Comparative substrate specificity; isoform-dependent kinetics
Peptide Synthesis
Ser-Pro building block
Sequence-dependent antimicrobial activity; functional integrity
Bradykinin Metabolism Research
Defined ACE cleavage product & inhibitor
Dipeptide reference standard; inhibitory potency context
Cyclophilin A-Ligand Interactions
Specific Arg55 interaction pattern
Active-site water binding; isomerase mechanism interpretation

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